Norbornene-PEG1 Biotin
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Overview
Description
Norbornene-PEG1 Biotin is a compound that combines the norbornene moiety with polyethylene glycol (PEG) and biotin. This compound is particularly useful in biochemical and biomedical applications due to its ability to form stable conjugates with proteins and other biomolecules. The norbornene group is known for its strained ring structure, which makes it highly reactive in various chemical reactions. The PEG linker provides solubility and flexibility, while the biotin moiety allows for strong binding to streptavidin, making it useful in various detection and purification techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG1 Biotin typically involves several steps:
Preparation of Norbornene-PEG Intermediate: The process begins with the synthesis of an amine-terminated norbornene-PEG intermediate. This involves the protection of glycine with a Boc group, followed by coupling with norbornene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves rigorous purification steps to ensure high purity and consistency of the final product. Techniques such as column chromatography and recrystallization are commonly employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the norbornene moiety. This can lead to the formation of epoxides or other oxidized derivatives.
Substitution: The strained ring structure of norbornene makes it susceptible to nucleophilic substitution reactions. This property is often exploited in bioconjugation techniques.
Addition Reactions: The norbornene group can participate in various addition reactions, including Diels-Alder reactions, which are useful in polymer chemistry.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides are commonly used for oxidation reactions.
Nucleophiles: Thiols and amines are frequently used in substitution reactions.
Catalysts: Transition metal catalysts such as palladium are often employed in addition reactions.
Major Products:
Oxidized Derivatives: Epoxides and other oxidized forms of norbornene.
Substituted Products: Various bioconjugates formed through nucleophilic substitution.
Polymers: Cross-linked polymers formed through addition reactions.
Scientific Research Applications
Norbornene-PEG1 Biotin has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of functionalized polymers and as a building block in organic synthesis.
Biology: Employed in the labeling and detection of proteins and other biomolecules. The biotin moiety allows for strong binding to streptavidin, facilitating various assays and purification techniques.
Medicine: Utilized in drug delivery systems and as a component in theranostic agents, which combine therapeutic and diagnostic functions.
Industry: Applied in the development of biosensors and other diagnostic tools.
Mechanism of Action
The mechanism of action of Norbornene-PEG1 Biotin is primarily based on its ability to form stable conjugates with biomolecules. The norbornene moiety undergoes strain-promoted reactions, allowing for efficient bioconjugation. The PEG linker provides solubility and flexibility, enhancing the compound’s biocompatibility. The biotin moiety binds strongly to streptavidin, enabling the detection and purification of biotinylated molecules. This combination of properties makes this compound a versatile tool in various biochemical and biomedical applications .
Comparison with Similar Compounds
Norbornene-PEG2 Biotin: Similar to Norbornene-PEG1 Biotin but with a longer PEG linker, providing increased solubility and flexibility.
Norbornene-PEG3 Biotin: Features an even longer PEG linker, further enhancing its solubility and biocompatibility.
Norbornene-PEG4 Biotin: The longest PEG linker in this series, offering the highest solubility and flexibility.
Uniqueness: this compound is unique due to its optimal balance of solubility, flexibility, and reactivity. The single PEG unit provides sufficient solubility without significantly increasing the molecular weight, making it ideal for various applications where a compact and efficient bioconjugate is required.
Properties
IUPAC Name |
N-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O4S/c27-19(4-2-1-3-18-20-17(13-31-18)25-22(29)26-20)23-7-9-30-10-8-24-21(28)16-12-14-5-6-15(16)11-14/h5-6,14-18,20H,1-4,7-13H2,(H,23,27)(H,24,28)(H2,25,26,29)/t14?,15?,16?,17-,18-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQRCXLSTQNQFH-XZKFMUPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCNC(=O)C3CC4CC3C=C4)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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